

(Rac)-Tenofovir Alafenamide-d5: A Technical Guide to Chemical Stability and Storage

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Compound of Interest

Compound Name: (Rac)-Tenofovir alafenamide-d5

Cat. No.: B2423890

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for **(Rac)-Tenofovir alafenamide-d5**. The information is compiled from published research and technical data sheets, focusing on providing a thorough understanding for research, scientific, and drug development applications. While specific stability data for the deuterated racemic mixture is limited, this guide leverages extensive data on Tenofovir Alafenamide (TAF) to infer its stability profile, given that the deuterated form is primarily used as a stable isotope-labeled internal standard.

Chemical Profile

(Rac)-Tenofovir alafenamide-d5 is the deuterium-labeled form of Tenofovir alafenamide, a phosphoramidate prodrug of tenofovir. The deuteration, typically on the phenoxy ring, provides a stable isotope signature for use in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} As a research tool, understanding its stability is critical for ensuring the accuracy and reproducibility of experimental results.

Recommended Storage Conditions

For long-term storage and to maintain the integrity of the compound, the following conditions are recommended based on information from various suppliers:

Parameter	Condition	Rationale
Temperature	-20°C in a freezer.[3]	Minimizes thermal degradation and preserves chemical stability over extended periods.
Atmosphere	Store under an inert atmosphere (e.g., nitrogen or argon).[3]	Protects against oxidative degradation.
Moisture	Protect from moisture; the compound is hygroscopic.[3]	Prevents hydrolysis, a primary degradation pathway for Tenofovir Alafenamide.[4]
Light	Protect from light.[1]	Prevents photolytic degradation.

For solutions in solvents such as DMSO or methanol, storage at -80°C for up to six months or -20°C for one month is advised, with protection from light and storage under nitrogen.[1]

Chemical Stability Profile

The chemical stability of Tenofovir Alafenamide is significantly influenced by pH, moisture, and temperature. Forced degradation studies on the non-deuterated form provide critical insights into its likely stability profile.

pH-Dependent Stability

Tenofovir Alafenamide's stability is highly dependent on pH. Hydrolysis is a key degradation mechanism.[4] Studies have shown that TAF is more stable at a slightly acidic to neutral pH, with a determined "stability window" between pH 4.8 and 5.8.[5] It exhibits greater stability compared to Tenofovir Disoproxil Fumarate (TDF), except under acidic conditions where it degrades extensively.[6] The degradation rate increases in basic conditions due to the P-O bond's susceptibility to hydrolysis.[4]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways. The following table summarizes the degradation of Tenofovir Alafenamide Fumarate

(TAF) under various stress conditions.

Stress Condition	Reagents and Conditions	Observed Degradation
Acidic Hydrolysis	1 M HCl at 60°C for 2 hours[7] or 0.1 N HCl for 2 minutes[8]	Significant degradation, reported as 13.8%[7] and 8.7% [8]. TAF is particularly susceptible to acid hydrolysis. [4]
Basic Hydrolysis	1 M NaOH at 60°C for 2 hours	10.44% degradation observed. [7]
Neutral Hydrolysis	Water at 60°C for 4 hours	13.16% degradation observed. [7]
Oxidative Degradation	3% H ₂ O ₂ at room temperature for 4 hours[7] or 30% H ₂ O ₂ for 3.5 hours[8]	12.19% degradation observed with 3% H ₂ O ₂ . [7]
Thermal Degradation	70°C for 24 hours	Emtricitabine, often co-formulated with TAF, was found to be sensitive to thermal conditions.[9]
Photolytic Degradation	Exposure to light for 24 hours	Specific quantitative data on photolytic degradation of TAF alone was not detailed in the provided results.

These studies highlight that **(Rac)-Tenofovir alafenamide-d5** should be handled with care to avoid exposure to harsh acidic, basic, and oxidative conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing stability data.

General Forced Degradation Protocol

A common approach to forced degradation studies involves the following steps:

- **Sample Preparation:** A stock solution of the analyte is prepared in a suitable solvent.
- **Stress Application:** Aliquots of the stock solution are subjected to various stress conditions as detailed in the table above (e.g., addition of acid, base, or oxidizing agent, and exposure to heat or light).
- **Neutralization/Quenching:** For acid and base hydrolysis, the samples are neutralized after the stress period.
- **Analysis:** The stressed samples are then analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[\[5\]](#)[\[6\]](#)

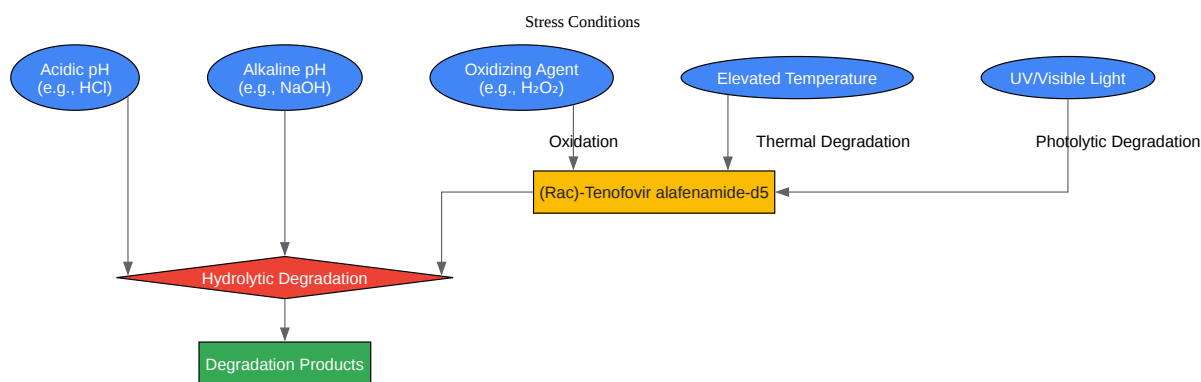
Stability-Indicating HPLC Method

A typical stability-indicating RP-HPLC method for Tenofovir Alafenamide Fumarate would involve:

- **Column:** A C18 column, such as Inertsil ODS (100 x 4.6 mm, 5 μ m).[\[8\]](#)
- **Mobile Phase:** A gradient elution using a buffer (e.g., Ammonium acetate buffer pH 6.0) and an organic solvent mixture (e.g., Acetonitrile and Tetrahydrofuran).[\[8\]](#)
- **Detection:** UV detection at 260 nm.[\[7\]](#)[\[8\]](#)
- **Flow Rate:** Typically around 1.5 mL/min.[\[8\]](#)
- **Column Temperature:** Maintained at a constant temperature, for example, 45°C.[\[8\]](#)

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of **(Rac)-Tenofovir alafenamide-d5**.



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Caption: Factors influencing the degradation of **(Rac)-Tenofovir alafenamide-d5**.



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Caption: General workflow for a forced degradation study.

Conclusion

The chemical stability of **(Rac)-Tenofovir alafenamide-d5** is paramount for its use as a reliable internal standard in research and development. Based on data from its non-deuterated

counterpart, it is susceptible to degradation by hydrolysis, particularly in acidic and basic environments, as well as by oxidation. Adherence to recommended storage conditions—specifically, low temperature, protection from light and moisture, and an inert atmosphere—is crucial for preserving its integrity. The provided experimental protocols and stability data offer a solid foundation for researchers working with this compound.

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